molecular formula C15H17N7 B2715535 N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1334375-69-7

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No. B2715535
M. Wt: 295.35
InChI Key: NVGVBXDUEINICB-UHFFFAOYSA-N
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Description

“N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is an organic compound that belongs to the class of phenyl-1,2,3-triazoles . These are organic compounds containing a 1,2,3-triazole substituted by a phenyl group . The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers .


Molecular Structure Analysis

The molecular structure of “N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is likely to be complex, given its multiple rings and functional groups. The 13 C-NMR spectrum of a similar compound exhibited 18 carbon signals, which were classified by DEPT-135 and 90 experiments, including one methylene, ten olefinic methines, and seven quaternary carbons including olefinic carbons .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel strategy for constructing a 1,2,4-triazolo[1,5-a]pyridine skeleton. This process features direct metal-free oxidative N-N bond formation, highlighting short reaction times and high yields (Zheng et al., 2014).

Biological Activity

  • The exploration of antiproliferative activities of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines against cancer cell lines has been documented. The research identifies compounds with significant activity, particularly one that demonstrates the highest antiproliferative effect. This study underlines the potential of these compounds in cancer therapy while indicating that their mode of action does not involve dihydrofolate reductase inhibition, suggesting other mechanisms at play (Dolzhenko et al., 2008).

Methodological Advancements

  • Advances in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) offer insights into room-temperature reactions and solvent-free conditions. This research outlines an efficient approach to synthesizing complex heterocycles, contributing to the broader field of organic synthesis (Khashi et al., 2015).

Antimicrobial and Antitumor Activities

  • The development of N-arylpyrazole-containing enaminones and their reaction with various compounds to form heterocycles with potential antimicrobial and antitumor activities. This study emphasizes the utility of these compounds in developing new therapeutic agents, showcasing inhibition effects comparable to standard drugs in certain cancer cell lines (Riyadh, 2011).

properties

IUPAC Name

N-benzyl-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-2-6-11(7-3-1)10-16-15-17-13-12(19-21-20-13)14(18-15)22-8-4-5-9-22/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGVBXDUEINICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=NNN=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

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